2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride
Overview
Description
“2-(Piperidin-1-yl)pyridine-4-carboximidamide hydrochloride” is a chemical compound with the CAS Number: 1210359-82-2 . It has a molecular weight of 240.74 . The IUPAC name for this compound is 2-(1-piperidinyl)-4-pyridinecarboximidamide hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H16N4.ClH/c12-11(13)9-4-5-14-10(8-9)15-6-2-1-3-7-15;/h4-5,8H,1-3,6-7H2,(H3,12,13);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Optical Purity and Synthesis Techniques : Research demonstrated methods for achieving optically pure piperidine derivatives, which have importance in the synthesis of pharmaceuticals due to their stereochemical properties (Ruano, Alemán, & Cid, 2006).
- Water-soluble Antagonists : Another study focused on improving the water solubility of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, which are adenosine receptor antagonists. The introduction of a piperidinyl ring enhanced water solubility, making these compounds suitable for intravenous infusion (Baraldi et al., 2012).
- Corrosion Inhibition : Piperidine derivatives have been investigated for their corrosion inhibition efficiency on iron, which is significant for protecting metal structures and components in various industries. Molecular dynamics simulations and quantum chemical calculations helped identify the most effective inhibitors (Kaya et al., 2016).
Pharmacological and Biological Applications
- Rho Kinase Inhibition : A scalable synthesis process was developed for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which is under investigation as a novel Rho kinase inhibitor for treating central nervous system disorders. This demonstrates the role of piperidine and pyridine derivatives in developing therapeutic agents (Wei et al., 2016).
- Antibacterial Activity : Studies on the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones showed that these compounds possess antibacterial activity, underscoring the potential for developing new antibiotics (Merugu, Ramesh, & Sreenivasulu, 2010).
Structural and Material Science Research
- Crystal Structure Analysis : Research on 4-carboxypiperidinium chloride provided insights into crystal and molecular structures, demonstrating the importance of such compounds in understanding molecular interactions and designing materials with desired properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to interfere with various stages of disease progression, such as the early to middle stages of influenza virus replication .
Biochemical Pathways
Piperidine derivatives have been associated with a wide range of biological activities and are known to interact with numerous biochemical pathways .
Result of Action
Piperidine derivatives have been shown to exhibit a wide range of biological activities, including antiproliferative and antimetastatic effects on various types of cancers .
Properties
IUPAC Name |
2-piperidin-1-ylpyridine-4-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4.ClH/c12-11(13)9-4-5-14-10(8-9)15-6-2-1-3-7-15;/h4-5,8H,1-3,6-7H2,(H3,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCRMDZAEBEELD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=C2)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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